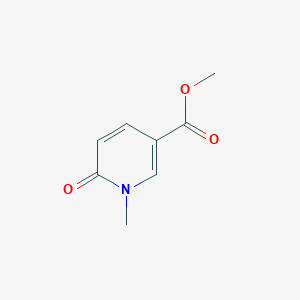







|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](=[O:11])[N:7]([CH3:12])[CH:6]=1)=O.O.[NH2:14][NH2:15]>C(O)C>[CH3:12][N:7]1[C:8](=[O:11])[CH:9]=[CH:10][C:5]([C:3]([NH:14][NH2:15])=[O:2])=[CH:6]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
775 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CN(C(C=C1)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 78° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the product (white solid) was filtered off (590 mg, 76%)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C=C(C=CC1=O)C(=O)NN
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |